molecular formula C8H14O2 B12517784 Butan-2-yl but-2-enoate

Butan-2-yl but-2-enoate

Cat. No.: B12517784
M. Wt: 142.20 g/mol
InChI Key: KAKJZWSUVDRWQU-UHFFFAOYSA-N
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Description

Butan-2-yl but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is formed by the reaction between an alcohol and a carboxylic acid. The compound has a molecular formula of C8H14O2 and is known for its distinctive chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl but-2-enoate can be synthesized through the esterification reaction between butan-2-ol and but-2-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butan-2-yl but-2-enoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of butan-2-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butan-2-ol and but-2-enoic acid, which can further participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl acetate: Similar ester with an acetate group instead of a but-2-enoate group.

    Butan-2-yl propanoate: Another ester with a propanoate group.

    Butan-2-yl butanoate: Ester with a butanoate group

Uniqueness

Butan-2-yl but-2-enoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

butan-2-yl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-8(9)10-7(3)5-2/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJZWSUVDRWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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